molecular formula C9H10N2O4 B12517419 2-Acetamido-4-nitrobenzyl alcohol CAS No. 651733-13-0

2-Acetamido-4-nitrobenzyl alcohol

Cat. No.: B12517419
CAS No.: 651733-13-0
M. Wt: 210.19 g/mol
InChI Key: MDTICKRXNZLAHC-UHFFFAOYSA-N
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Description

2-Acetamido-4-nitrobenzyl alcohol is an organic compound with the molecular formula C9H10N2O4. It is characterized by the presence of an acetamido group (-NHCOCH3) and a nitro group (-NO2) attached to a benzyl alcohol moiety. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-4-nitrobenzyl alcohol typically involves the nitration of acetanilide followed by reduction and subsequent functional group transformations. One common method includes:

    Nitration: Acetanilide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido group.

    Hydroxylation: Finally, the benzyl position is hydroxylated to introduce the alcohol group, often using a Grignard reagent followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of catalytic hydrogenation for the reduction process to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-4-nitrobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) with hydrochloric acid (HCl)

    Substitution: Acetic anhydride (CH3CO)2O for acetylation, Grignard reagents for hydroxylation

Major Products:

    Oxidation: 2-Acetamido-4-nitrobenzaldehyde, 2-Acetamido-4-nitrobenzoic acid

    Reduction: 2-Acetamido-4-aminobenzyl alcohol

    Substitution: Various substituted benzyl alcohol derivatives

Scientific Research Applications

2-Acetamido-4-nitrobenzyl alcohol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-acetamido-4-nitrobenzyl alcohol involves its ability to undergo photochemical reactions. Upon irradiation with UV light, the compound can form reactive intermediates such as nitroso compounds and benzaldehydes. These intermediates can interact with biological molecules, leading to various biochemical effects. The molecular targets and pathways involved include:

    Photoreactive Groups: The nitro group can be converted to a nitroso group, which can then form covalent bonds with amines in proteins and nucleic acids.

    Pathways: The compound can participate in photoaffinity labeling and crosslinking of biomolecules, making it useful in studying protein interactions and enzyme mechanisms.

Comparison with Similar Compounds

2-Acetamido-4-nitrobenzyl alcohol can be compared with other similar compounds such as:

    2-Nitrobenzyl Alcohol: Lacks the acetamido group, making it less versatile in certain synthetic applications.

    4-Nitrobenzyl Alcohol: Lacks the acetamido group and has different reactivity and applications.

    2-Acetamido-5-nitrobenzyl Alcohol: Similar structure but with the nitro group in a different position, leading to different chemical properties and reactivity.

Uniqueness: The presence of both acetamido and nitro groups in this compound provides unique reactivity and makes it a valuable intermediate in organic synthesis and scientific research.

Properties

CAS No.

651733-13-0

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

N-[2-(hydroxymethyl)-5-nitrophenyl]acetamide

InChI

InChI=1S/C9H10N2O4/c1-6(13)10-9-4-8(11(14)15)3-2-7(9)5-12/h2-4,12H,5H2,1H3,(H,10,13)

InChI Key

MDTICKRXNZLAHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])CO

Origin of Product

United States

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